

Technical Guide: 2-Amino-N-(2-chlorophenyl)acetamide in API Synthesis

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Compound of Interest

Compound Name: 2-Amino-n-(2-chlorophenyl)acetamide

Cat. No.: B15047539

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Executive Summary

2-Amino-N-(2-chlorophenyl)acetamide (CAS: 14417-75-5; HCl salt: 1224155-54-7), often referred to as N-(2-chlorophenyl)glycinamide, is a critical bifunctional building block in medicinal chemistry. It serves as a "privileged scaffold" precursor, enabling the rapid assembly of pharmacologically active heterocycles, including 1,4-benzodiazepines, quinazolin-4-ones, and piperazine-2,5-diones.

Its structural value lies in the ortho-chloro substituent, which provides steric bulk to restrict conformational rotation (enhancing receptor binding selectivity) and metabolic stability against amidases. This guide details the synthesis, quality control, and downstream applications of this intermediate, moving beyond basic recipes to industrial-grade process understanding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Property	Specification
IUPAC Name	2-Amino-N-(2-chlorophenyl)acetamide
Common Synonyms	Glycine 2-chloroanilide; N-(2-Chlorophenyl)glycinamide
CAS Number	14417-75-5 (Free Base) / 1224155-54-7 (HCl Salt)
Molecular Formula	C ₈ H ₉ ClN ₂ O
Molecular Weight	184.62 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calc)	~7.8 (Amine), ~14.5 (Amide)
Melting Point	120–124 °C (Free base)

Synthetic Pathways & Process Optimization

The industrial preparation of **2-Amino-N-(2-chlorophenyl)acetamide** typically follows a two-step sequence: Chloroacetylation followed by Amination.

Step 1: Chloroacetylation (The Electrophilic Attack)

The reaction of 2-chloroaniline with chloroacetyl chloride is highly exothermic. Control of temperature and acid scavenging is critical to prevent bis-acylation.

- Reagents: 2-Chloroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ or Et₃N (1.2 eq).
- Solvent: Dichloromethane (DCM) or Toluene.
- Mechanism: Nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

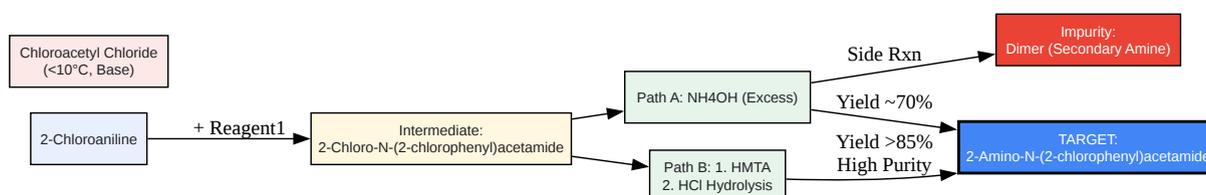
- Critical Control Point (CCP): Maintain temperature $<10^{\circ}\text{C}$ during addition to minimize formation of the N,N-bis(chloroacetyl) impurity.

Step 2: Amination (The Nucleophilic Substitution)

Converting the alkyl chloride to a primary amine requires avoiding over-alkylation (formation of secondary/tertiary amines).

- Method A (Direct Ammonolysis): Excess aqueous ammonia (NH_4OH) in methanol.
 - Pros: Cheap.[1]
 - Cons: Risk of dimer formation (secondary amine impurity).
- Method B (Delépine Reaction - Recommended for Purity):
 - React intermediate with Hexamethylenetetramine (HMTA) in CHCl_3 to form the quaternary salt.
 - Acid hydrolysis (HCl/EtOH) to release the primary amine.
 - Advantage: exclusively yields primary amine.

Visualized Workflow (DOT Diagram)



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Caption: Divergent synthesis pathways highlighting the Delépine reaction (Path B) for superior purity control.

Downstream Pharmaceutical Applications[6][8][9]

This intermediate is not merely a final product but a branching point for several heterocyclic API classes.

1,4-Benzodiazepine Synthesis

While classic benzodiazepines (like Diazepam) use 2-aminobenzophenone, the glycinamide scaffold allows for the synthesis of peptide-mimetic benzodiazepines.

- Mechanism: Cyclization occurs via intramolecular condensation if an electrophilic center (like a carbonyl or imidate) is introduced at the ortho-position of the aniline ring.

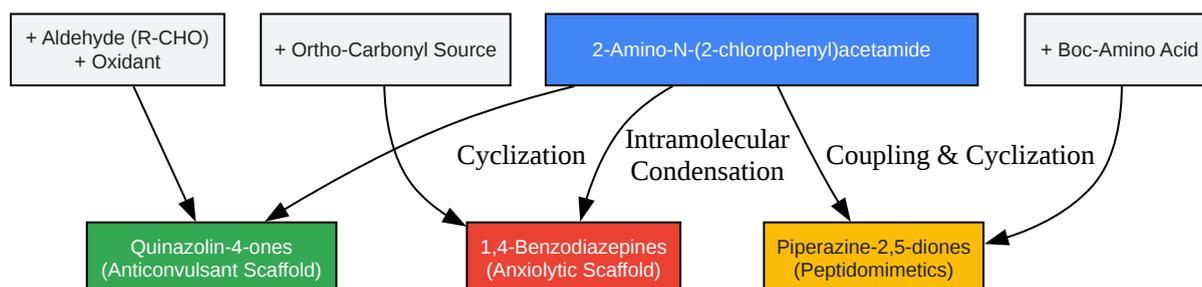
Quinazolinone Derivatives

Reacting **2-Amino-N-(2-chlorophenyl)acetamide** with aldehydes followed by oxidative cyclization yields 1,2-dihydroquinazolin-4(3H)-ones, a scaffold found in anticonvulsants and anticancer agents.

Piperazine-2,5-diones (Diketopiperazines)

Self-condensation or reaction with another amino acid derivative yields diketopiperazines. The 2-chlorophenyl group acts as a rigid hydrophobic anchor, improving the membrane permeability of these peptidomimetics.

Reaction Network Diagram



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Caption: The "Privileged Scaffold" utility of the intermediate in generating diverse heterocyclic libraries.

Quality Control & Analytical Standards

Trustworthiness in pharmaceutical intermediates relies on rigorous impurity profiling.

Key Impurities to Monitor

- 2-Chloroaniline (Starting Material): Genotoxic impurity. Must be controlled to <10 ppm if used in late-stage synthesis.
- 2-Chloro-N-(2-chlorophenyl)acetamide: Unreacted intermediate from Step 1.
- Dimer Impurity: Resulting from the reaction of the product amine with a second molecule of chloroacetyl chloride intermediate.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 90% B over 20 minutes.
- Detection: UV @ 240 nm (Aniline absorption max).

Handling & Safety (HSE)

- Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
- Storage: Hygroscopic (especially as HCl salt). Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
- Incompatibility: Strong oxidizing agents. The primary amine is sensitive to CO₂ (carbamate formation) upon prolonged air exposure.

References

- PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [\[Link\]](#)
- Vamshikrishna, Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Royal Society of Chemistry. Retrieved from [\[Link\]](#)

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Sources

- [1. 2-amino-N-\(2,2,2-trifluoroethyl\) acetamide: Preparation and Application_Chemicalbook \[chemicalbook.com\]](#)
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